molecular formula C11H8Cl2NaO3 B10862188 UPF-648 sodium salt

UPF-648 sodium salt

Cat. No.: B10862188
M. Wt: 282.07 g/mol
InChI Key: GCGJQKGMMBWAHO-LEUCUCNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UPF-648 sodium salt is a potent inhibitor of kynurenine 3-monooxygenase, an enzyme involved in the kynurenine pathway. This compound has shown significant activity in inhibiting kynurenine 3-monooxygenase at a concentration of 1 micromolar, achieving approximately 81% inhibition . It is primarily used in scientific research to study the kynurenine pathway and its implications in various biological processes.

Preparation Methods

The synthesis of UPF-648 sodium salt involves several steps. The compound is derived from the reaction of 3,4-dichlorobenzoyl chloride with cyclopropanecarboxylic acid. The reaction is typically carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the sodium salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

UPF-648 sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorobenzoyl moiety, where chlorine atoms can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

UPF-648 sodium salt is compared with other kynurenine 3-monooxygenase inhibitors such as:

This compound is unique due to its high potency and specificity for kynurenine 3-monooxygenase, making it a valuable tool in research focused on the kynurenine pathway and its implications in neurodegenerative diseases .

Properties

Molecular Formula

C11H8Cl2NaO3

Molecular Weight

282.07 g/mol

InChI

InChI=1S/C11H8Cl2O3.Na/c12-8-2-1-5(3-9(8)13)10(14)6-4-7(6)11(15)16;/h1-3,6-7H,4H2,(H,15,16);/t6-,7-;/m0./s1

InChI Key

GCGJQKGMMBWAHO-LEUCUCNGSA-N

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)O)C(=O)C2=CC(=C(C=C2)Cl)Cl.[Na]

Canonical SMILES

C1C(C1C(=O)O)C(=O)C2=CC(=C(C=C2)Cl)Cl.[Na]

Origin of Product

United States

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